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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use

of XmAb942 in target validation studies. XmAb942 is an investigational monoclonal antibody

developed by Xencor, Inc. It is engineered as a high-potency, extended half-life antibody that

specifically targets the tumor necrosis factor-like ligand 1A (TL1A).[1][2][3] The information

presented here is intended to guide researchers in designing and executing experiments to

validate TL1A as a therapeutic target and to characterize the activity of XmAb942.

Target: Tumor Necrosis Factor-like Ligand 1A (TL1A)

TL1A, also known as TNFSF15, is a cytokine that plays a significant role in immune modulation

and inflammation. It interacts with its receptor, Death Receptor 3 (DR3), which is expressed on

various immune cells. The TL1A/DR3 signaling pathway has been implicated in the

pathophysiology of several autoimmune and inflammatory diseases, including inflammatory

bowel disease (IBD).[2][4]

XmAb942: A Novel Anti-TL1A Antibody

XmAb942 is a humanized IgG1 monoclonal antibody designed to bind to TL1A with high affinity

and neutralize its activity by blocking its interaction with DR3.[4] A key feature of XmAb942 is
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the inclusion of Xencor's Xtend™ Fc domain technology, which is designed to increase the

antibody's circulating half-life, allowing for less frequent dosing.[2][5]

Quantitative Data Summary
The following tables summarize key quantitative data for XmAb942 based on available

preclinical and clinical information.

Table 1: Preclinical Pharmacokinetic Parameters

Parameter Value Species Source

Half-life ~23 days Non-human primates [6][7]

Table 2: Clinical Trial Overview (NCT06619990)

Parameter Description

Phase Phase 1/2

Study Design Randomized, double-blind, placebo-controlled

Population
Healthy volunteers and patients with moderate-

to-severe ulcerative colitis

Intervention

Single and multiple ascending doses of

XmAb942 (intravenous and subcutaneous) or

placebo

Primary Outcome Safety and tolerability

Secondary Outcomes
Pharmacokinetics, clinical remission in UC

patients
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Experimental Protocols
The following are representative protocols for key experiments in TL1A target validation and the

characterization of XmAb942. These protocols are based on standard methodologies in the

field.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for TL1A Binding

Objective: To determine the binding affinity of XmAb942 to human TL1A.

Materials:

96-well high-binding microplates

Recombinant human TL1A protein

XmAb942 antibody

HRP-conjugated anti-human IgG secondary antibody

Wash Buffer (PBS with 0.05% Tween-20)

Blocking Buffer (PBS with 1% BSA)

TMB substrate

Stop Solution (e.g., 1 M H₂SO₄)

Plate reader

Procedure:

Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TL1A

protein (1 µg/mL in PBS) and incubate overnight at 4°C.

Washing: Wash the plate three times with Wash Buffer.

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well

and incubating for 1-2 hours at room temperature.
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Washing: Wash the plate three times with Wash Buffer.

Primary Antibody Incubation: Add 100 µL of serially diluted XmAb942 (starting from 10

µg/mL) to the wells and incubate for 2 hours at room temperature.

Washing: Wash the plate three times with Wash Buffer.

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary

antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1

hour at room temperature.

Washing: Wash the plate five times with Wash Buffer.

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30

minutes.

Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Plot the absorbance values against the concentration of XmAb942 and

determine the EC50 value.

Protocol 2: In Vitro Neutralization Assay

Objective: To assess the ability of XmAb942 to block TL1A-induced signaling in a cell-based

assay.

Materials:

DR3-expressing reporter cell line (e.g., HEK293 cells transfected with a DR3-NF-κB reporter

construct)

Recombinant human TL1A protein

XmAb942 antibody

Cell culture medium and supplements
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Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed the DR3-reporter cells in a 96-well white, clear-bottom plate at a density

of 5 x 10⁴ cells per well and incubate overnight.

Antibody-Ligand Pre-incubation: In a separate plate, pre-incubate serial dilutions of

XmAb942 with a constant concentration of TL1A (a concentration that induces a submaximal

response, e.g., EC80) for 1 hour at 37°C.

Cell Treatment: Add the pre-incubated antibody-ligand mixture to the cells.

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to

the manufacturer's protocol using a luminometer.

Data Analysis: Plot the luciferase signal against the concentration of XmAb942 and

determine the IC50 value, representing the concentration of antibody required to inhibit 50%

of the TL1A-induced signal.

Protocol 3: Pharmacokinetic (PK) Analysis in Non-Human Primates

Objective: To determine the pharmacokinetic profile of XmAb942 in a relevant animal model.

Materials:

Cynomolgus monkeys

XmAb942 antibody

Sterile PBS for formulation

Blood collection tubes (e.g., with EDTA)
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Centrifuge

ELISA reagents for quantifying XmAb942 in plasma (as described in Protocol 1, adapted for

plasma samples)

Procedure:

Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of XmAb942 to a

cohort of cynomolgus monkeys.

Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 5 min, 1 hr, 6

hr, 24 hr, 48 hr, 72 hr, and then weekly for up to 12 weeks).

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at

-80°C until analysis.

Quantification of XmAb942: Determine the concentration of XmAb942 in the plasma samples

using a validated sandwich ELISA.

Briefly, coat a 96-well plate with an anti-human IgG capture antibody.

Add diluted plasma samples and standards.

Detect bound XmAb942 with a biotinylated anti-XmAb942 specific antibody followed by

streptavidin-HRP and TMB substrate.

Data Analysis: Plot the plasma concentration of XmAb942 versus time. Use pharmacokinetic

modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and

volume of distribution (Vd).

Protocol 4: Assessment of Clinical Efficacy in Ulcerative Colitis (Representative)

Objective: To evaluate the efficacy of XmAb942 in inducing clinical remission in patients with

moderate-to-severe ulcerative colitis.

Study Design: This protocol is based on the design of the NCT06619990 study.

Inclusion Criteria (abbreviated):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adults with a diagnosis of moderate-to-severe active ulcerative colitis.

Inadequate response or intolerance to at least one conventional or advanced therapy.

Treatment Regimen:

Induction Phase (12 weeks): Patients receive intravenous infusions of XmAb942 or placebo

at specified intervals.

Maintenance Phase: Patients receive subcutaneous injections of XmAb942 or placebo at

specified intervals (e.g., every 12 weeks).

Efficacy Endpoints:

Primary Endpoint: Clinical remission at week 12, defined by the modified Mayo score. The

Mayo score is a composite score assessing stool frequency, rectal bleeding, and endoscopic

findings.

Secondary Endpoints:

Endoscopic improvement.

Histologic remission.

Symptomatic remission.

Assessments:

Clinical Assessments: Regular monitoring of symptoms (stool frequency, rectal bleeding)

through patient diaries.

Endoscopic Assessments: Colonoscopy with biopsies performed at baseline and at the end

of the induction phase.

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters

throughout the study.

Data Analysis:
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The proportion of patients achieving the primary and secondary endpoints in the XmAb942

and placebo groups will be compared using appropriate statistical methods (e.g., chi-square

test or logistic regression).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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